![molecular formula C34H76N3O6P B13128765 Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is a complex organic compound with a unique structure that includes a long hydrocarbon chain, a hydroxyl group, and a phosphonooxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt typically involves multiple steps. The process begins with the preparation of the hydrocarbon chain, followed by the introduction of the hydroxyl group and the phosphonooxy group. The final step involves the formation of the ammonium salt.
Hydrocarbon Chain Preparation: The hydrocarbon chain can be synthesized through various methods, including the reduction of fatty acids or the polymerization of smaller hydrocarbon units.
Introduction of Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents such as osmium tetroxide or hydrogen peroxide.
Phosphonooxy Group Addition: The phosphonooxy group is added through a phosphorylation reaction, typically using reagents like phosphorus oxychloride or phosphoric acid.
Formation of Ammonium Salt: The final step involves the reaction of the intermediate compound with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to produce alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or phosphonooxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted amides or esters.
科学的研究の応用
Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its potential use in drug delivery systems and as a bioactive compound with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various formulations.
作用機序
The mechanism of action of Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects.
Pathways Involved: It may influence signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway, affecting cellular processes like proliferation, apoptosis, and differentiation.
類似化合物との比較
Hexadecanamide, N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-, ammonium salt can be compared with other similar compounds to highlight its uniqueness:
N-Palmitoyl-Phytosphingosine: Similar structure but lacks the phosphonooxy group, leading to different biological activities.
Hexadecanamide, N-[(1S,2R)-1-[(α-D-galactopyranosyloxy)methyl]-2-hydroxyheptadecyl]-: Contains a galactopyranosyloxy group instead of the phosphonooxy group, resulting in distinct chemical properties and applications.
Hexadecanamide, N-[(1R)-2-hydroxy-1-methylethyl]-: Different substitution pattern on the hydrocarbon chain, affecting its reactivity and use in research.
特性
分子式 |
C34H76N3O6P |
|---|---|
分子量 |
654.0 g/mol |
IUPAC名 |
diazanium;[(2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadecyl] phosphate |
InChI |
InChI=1S/C34H70NO6P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(36)32(31-41-42(38,39)40)35-34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h32-33,36H,3-31H2,1-2H3,(H,35,37)(H2,38,39,40);2*1H3/t32-,33+;;/m0../s1 |
InChIキー |
NSDBVKCXYFTORB-HCPPBGRPSA-N |
異性体SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)([O-])[O-])NC(=O)CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
正規SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)([O-])[O-])NC(=O)CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]hydrazine-1-carboxamide](/img/structure/B13128712.png)
![propyl (4S)-4-ethyl-3,4-dihydroxy-8-methoxy-1,3-dihydropyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B13128720.png)
![(2R,2'S,6R)-1,2',5',6,9,10'-Hexahydroxy-2',6-dimethyl-2',3',6,7-tetrahydro-[2,9'-bianthracene]-4',8(1'H,5H)-dione](/img/structure/B13128721.png)
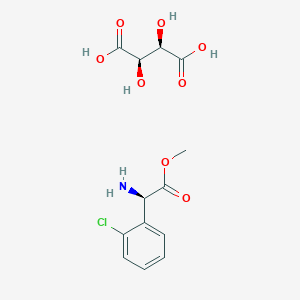


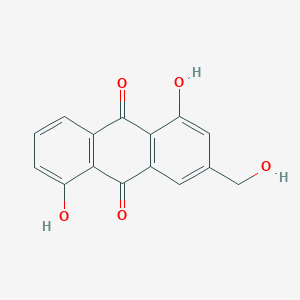
![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
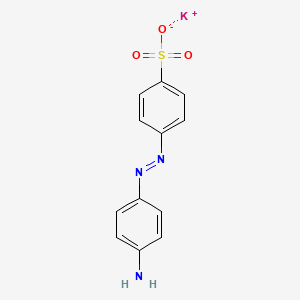
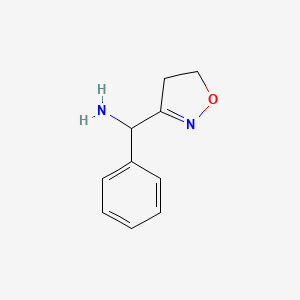
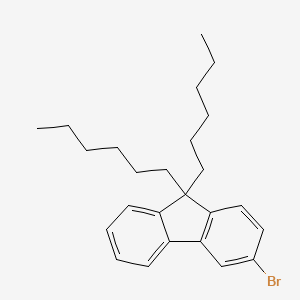
![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
